molecular formula C7H11N3 B1428931 2-(5-Methylpyrimidin-2-yl)ethan-1-amine CAS No. 933682-87-2

2-(5-Methylpyrimidin-2-yl)ethan-1-amine

Cat. No. B1428931
M. Wt: 137.18 g/mol
InChI Key: UUTLAFKDTSDYTR-UHFFFAOYSA-N
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Description

2-(5-Methylpyrimidin-2-yl)ethan-1-amine, also known as MPEA, is a novel organic compound with potential implications in various fields of research and industry. It has a molecular weight of 137.18 g/mol .


Molecular Structure Analysis

The molecular formula of 2-(5-Methylpyrimidin-2-yl)ethan-1-amine is C7H11N3 . The InChI code for this compound is 1S/C7H11N3/c1-6-4-9-7(2-3-8)10-5-6/h4-5H,2-3,8H2,1H3 .


Physical And Chemical Properties Analysis

2-(5-Methylpyrimidin-2-yl)ethan-1-amine is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structure-Activity Relationship in Novel Derivatives

Negoro et al. (2012) examined the synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as agonists for GPR119. One compound, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, demonstrated significant improvement in glucose tolerance in mice after oral administration and showcased favorable pharmacokinetic profiles in rats (Negoro et al., 2012).

Pharmacological Evaluation of Isoquinolinones and 3-Aryl-2-pyridones

Matsui et al. (1992) synthesized and pharmacologically evaluated a series of 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists. The study identified key pharmacophoric elements and explored the steric limitations of the aromatic moiety, leading to the discovery of compounds with potent activity in inhibiting Bezold-Jarisch reflex in rats (Matsui et al., 1992).

Carcinogenicity Evaluation in Nitrosourea Derivatives

Berger et al. (1988) conducted a long-term toxic evaluation of several N-nitroso derivatives, including 1-(4-amino-2-methylpyrimidine-5-yl)-methyl-3-(2-chloroethyl)-3-nitrosoureahydrochloride. The study found significantly increased tumor risks in the lung and adrenal gland for some of these agents, highlighting the carcinogenic potential of these compounds (Berger et al., 1988).

Biochemical and Biological Properties of Nitrosourea and D-Glucopyranose Derivatives

Nagourney et al. (1978) compared the biological and biochemical properties of 1-(4-amino-2-methylpyrimidin-5-yl)methyl-3-(2-chloroethyl)-3-nitrosourea and 2-[3-(2-chloroethyl)-3-nitrosoureido]-D-glucopyranose, discovering significant differences in myelotoxicity at therapeutic doses and providing insights into the chemical properties of these compounds (Nagourney et al., 1978).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(5-methylpyrimidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-9-7(2-3-8)10-5-6/h4-5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTLAFKDTSDYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylpyrimidin-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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